

Spectroscopic and Biological Profile of Methyl 2,5-dihydroxycinnamate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 2,5-dihydroxycinnamate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a synthetic analog of erbstatin, is a compound of significant interest in biomedical research due to its activity as an inhibitor of Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinases.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,5-dihydroxycinnamate, detailed experimental protocols for its characterization, and a visualization of its role in inhibiting the EGFR signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation and characterization of **Methyl 2,5-dihydroxycinnamate** are supported by a range of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for **Methyl 2,5-dihydroxycinnamate**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.71	d	16.0	H-7
7.52-7.30	m	-	Aromatic Protons
6.93-6.88	m	-	Aromatic Protons
6.36	d	16.0	H-8
5.25	S	-	-OCH₃
3.84	S	-	-OCH₃

Data adapted from similar cinnamate structures.

Table 2: ¹³C NMR Spectral Data for **Methyl 2,5-dihydroxycinnamate**



Chemical Shift (δ) ppm	Assignment
167.3	C=O
161.6	Aromatic C-O
145.0	C-7
136.4	Aromatic C
129.9	Aromatic C-H
128.7	Aromatic C-H
128.4	Aromatic C-H
128.3	Aromatic C-H
127.2	Aromatic C
115.5	C-8
114.5	Aromatic C-H
66.3	-OCH₃
55.5	-OCH₃

Data adapted from similar cinnamate structures.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **Methyl 2,5-dihydroxycinnamate** ($C_{10}H_{10}O_4$), which is 194.18 g/mol .[3]

Table 3: MS-MS Spectral Data for Methyl 2,5-dihydroxycinnamate

Precursor Ion (m/z)	Precursor Type	Fragment Ions (m/z)
193.0506	[M-H] ⁻	161.1, 162.0, 133.3
195.0652	[M+H] ⁺	163.1, 153.1, 163.9



Source: PubChem CID 5353609.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2,5-dihydroxycinnamate** is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for Methyl 2,5-dihydroxycinnamate

Wavenumber (cm ⁻¹)	Functional Group
3800-2600 (broad)	O-H stretch (phenol, hydrogen-bonded)
~1710	C=O stretch (α,β-unsaturated ester)
~1630	C=C stretch (alkene)
~1600, 1450	C=C stretch (aromatic)
~1200	C-O stretch (ester)

Predictions based on typical values for similar compounds.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of cinnamate derivatives typically exhibits two major absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima for **Methyl 2,5-dihydroxycinnamate** in Methanol

Band	λmax (nm)
Band I (B-ring cinnamoyl system)	~300-380
Band II (A-ring benzoyl system)	~240-280

Predictions based on typical values for cinnamate derivatives.[5]

Experimental Protocols



The following are detailed methodologies for the key experiments cited for the characterization of **Methyl 2,5-dihydroxycinnamate** and similar compounds.

NMR Spectroscopy

Objective: To determine the chemical structure of the compound.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2,5-dihydroxycinnamate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - Use a proton-decoupled pulse sequence.
 - A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.



• Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Ion Trap Mass Spectrometer.

Procedure:

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), in both positive and negative ion modes.
- MS Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).
- MS/MS Scan:
 - Select the molecular ion as the precursor ion.
 - Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.
 - Acquire the tandem mass spectrum (MS/MS) of the fragment ions.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Instrumentation: UV-Vis Spectrophotometer.

Procedure:

• Sample Preparation: Prepare a dilute solution of **Methyl 2,5-dihydroxycinnamate** in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.



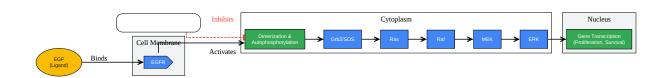
- Blank Measurement: Record the spectrum of the pure solvent to be used as a blank.
- Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Biological Activity and Signaling Pathway Visualization

Methyl 2,5-dihydroxycinnamate is recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is implicated in the development of various cancers.

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by **Methyl 2,5-dihydroxycinnamate**.



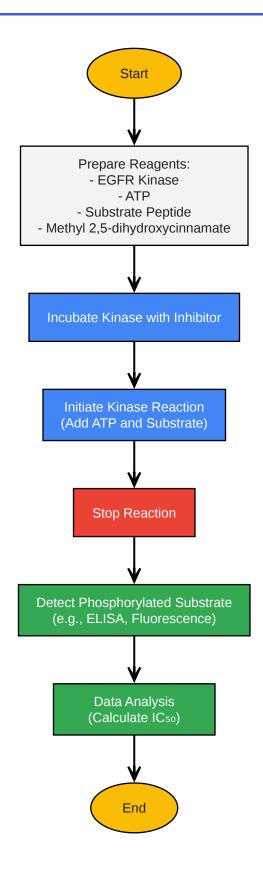
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Caption: EGFR Signaling Pathway and Inhibition by **Methyl 2,5-dihydroxycinnamate**.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory effect of **Methyl 2,5-dihydroxycinnamate** on EGFR kinase activity can be quantified using a kinase inhibition assay.





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Caption: Workflow for an in vitro EGFR Kinase Inhibition Assay.



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